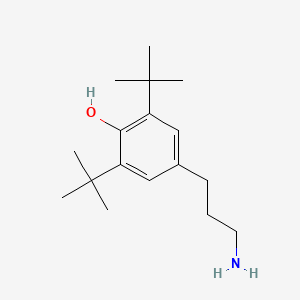
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)-
描述
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- is a complex organic compound. It contains a phenol group, which is an aromatic ring (benzene) with a hydroxyl (-OH) group attached. It also has an aminopropyl group (-NH2) and two dimethylethyl groups attached to the phenol ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phenol ring, the addition of the aminopropyl group, and the addition of the dimethylethyl groups. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the phenol ring at its core, with the various groups attached at the 4 and 2,6 positions on the ring. The aminopropyl group would likely cause the compound to have basic properties, as amines are generally basic in nature .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the phenol and amine groups. Phenols are somewhat acidic due to the presence of the hydroxyl group, and can undergo reactions typical of alcohols. The aminopropyl group could participate in reactions typical of amines, such as acting as a nucleophile or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol group could make it somewhat soluble in water, while the aminopropyl group could give it basic properties .科学研究应用
Pharmacological Activities
The compound has been found in extracts of the Solenostemma argel plant, which have shown a range of pharmacological properties. These include antioxidant activity, antibacterial activity, anticancer, and anti-inflammatory activity .
Synthesis of 1,3,5-Triazines
The compound can be used in the synthesis of 1,3,5-triazines, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Antimicrobial Agents
The compound has been used in the preparation of a series of piperazine derivatives, which have shown promise as new classes of antimicrobial agents .
Fluorescent Sensor Development
The compound has been used in the development of a molecularly imprinted ratiometric fluorescent sensor for visual detection of 1-naphthol. This sensor has shown a good linear relationship between fluorescence intensity ratio and 1-NP concentration .
Polymer Composite Studies
The compound has been used as a silane-coupling agent in the modification of epoxy, which is then reinforced with basalt fabric. This has led to an increase in tensile properties, impact energy, and several attributes of dynamic mechanical properties of the laminate .
Silica-Based Nanoparticles
The compound has been used in the synthesis of silica-based nanoparticles, which have a wide range of applications in various fields .
安全和危害
未来方向
属性
IUPAC Name |
4-(3-aminopropyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-9,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJFAGOLNUTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443180 | |
| Record name | Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |
CAS RN |
19510-14-6 | |
| Record name | Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)
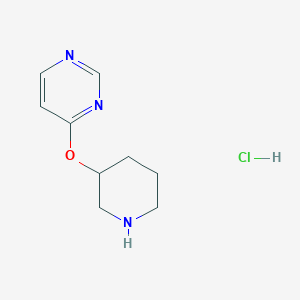
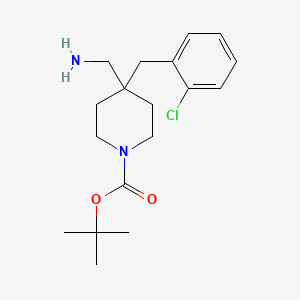
![3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060106.png)
![4-[3-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3060107.png)
![Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3060108.png)
![1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3060109.png)


![3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3060114.png)
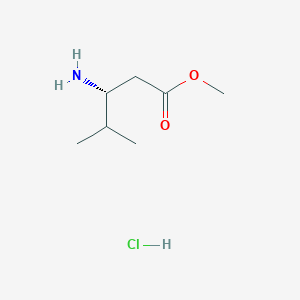
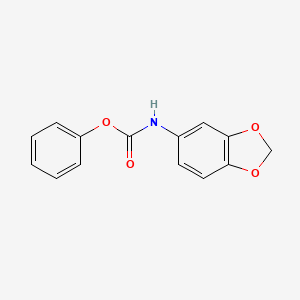
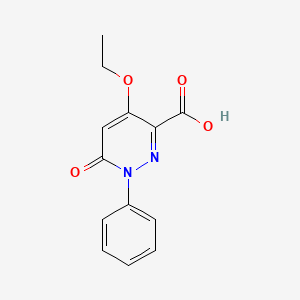
![Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate](/img/structure/B3060124.png)